molecular formula C5H4BN3O2 B11922657 (5-Cyanopyrimidin-2-yl)boronic acid

(5-Cyanopyrimidin-2-yl)boronic acid

Cat. No.: B11922657
M. Wt: 148.92 g/mol
InChI Key: YRBOIQQVXHWCJH-UHFFFAOYSA-N
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Description

(5-Cyanopyrimidin-2-yl)boronic acid (CAS 1646181-95-4) is a boronic acid derivative with the molecular formula C5H4BN3O2 and a molecular weight of 148.92 g/mol . It is a valuable chemical building block in organic synthesis and pharmaceutical research. Boronic acids are of significant pharmaceutical importance and are investigated for their antimicrobial and antiviral properties . Their mechanism of action often involves the inhibition of key enzymes, such as leucyl-tRNA synthetase, which disrupts protein synthesis, or bacterial β-lactamase, which can restore the efficacy of β-lactam antibiotics . The presence of both boronic acid and nitrile functional groups on the pyrimidine ring makes this compound a versatile intermediate for constructing more complex molecules via cross-coupling reactions and further chemical transformations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires cold-chain transportation and should be handled with care, as it carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Please refer to the Safety Data Sheet for comprehensive handling and disposal information.

Properties

Molecular Formula

C5H4BN3O2

Molecular Weight

148.92 g/mol

IUPAC Name

(5-cyanopyrimidin-2-yl)boronic acid

InChI

InChI=1S/C5H4BN3O2/c7-1-4-2-8-5(6(10)11)9-3-4/h2-3,10-11H

InChI Key

YRBOIQQVXHWCJH-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)C#N)(O)O

Origin of Product

United States

Reactivity and Transformational Chemistry of 5 Cyanopyrimidin 2 Yl Boronic Acid in Complex Molecule Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. (5-Cyanopyrimidin-2-yl)boronic acid is a key building block in these reactions, serving as a source of the 5-cyanopyrimidin-2-yl moiety.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. organic-chemistry.orgtaylorandfrancis.com this compound is an effective coupling partner in these reactions, allowing for the introduction of the 5-cyanopyrimidine (B126568) scaffold into a variety of organic molecules.

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org

Transmetalation: This is a crucial step where the organic group is transferred from the boron atom to the palladium(II) complex. The presence of a base is essential to activate the boronic acid, forming a boronate species that facilitates the transfer of the organic group to the palladium center. organic-chemistry.orgyoutube.com Studies have identified both tricoordinate and tetracoordinate boronate complexes as key intermediates in this process. illinois.edu The rate of transmetalation can be influenced by the nature of the boronic acid derivative, with some boronate esters showing enhanced reactivity. illinois.edu

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.org Kinetic studies have shown that this step is often preceded by an isomerization from a trans to a cis complex. libretexts.org

The Suzuki-Miyaura coupling of this compound has been successfully applied to a broad range of substrates. The reaction conditions can be optimized to achieve high yields and accommodate various functional groups.

The choice of catalyst, ligand, base, and solvent system is critical for the success of the coupling reaction. Microwave-assisted protocols have been shown to be highly efficient, allowing for short reaction times and low catalyst loadings. mdpi.com For instance, the coupling of 2,4-dichloropyrimidines with arylboronic acids has been optimized using microwave irradiation at 100 °C for 15 minutes with as little as 0.5 mol% of tetrakis(triphenylphosphine)palladium(0). mdpi.com

The reaction is generally tolerant of a wide array of functional groups on the coupling partner, including both electron-donating and electron-withdrawing substituents. researchgate.net However, the electronic properties of the substituents can influence the reaction yield, with electron-withdrawing groups on the aryl halide partner sometimes leading to higher yields. The table below summarizes representative examples of Suzuki-Miyaura coupling reactions involving pyrimidine (B1678525) derivatives.

Aryl HalideBoronic AcidCatalyst SystemConditionsYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Microwave, 100 °C, 15 min81 mdpi.com
4-BromobenzonitrileFuran-2-yltrifluoroboratePd(OAc)₂, RuPhos, Na₂CO₃Ethanol, 85 °CHigh nih.gov
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃, SPhos, K₃PO₄Dioxane/H₂O, 100 °C, 15 hHigh nih.gov

This table is for illustrative purposes and specific yields can vary based on the exact substrates and conditions.

In polyhalogenated pyrimidines, the regioselectivity of the Suzuki-Miyaura coupling is a key consideration. The inherent electronic properties of the pyrimidine ring often dictate the site of reaction. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition of palladium, leading to preferential substitution at this position. mdpi.com

This inherent regioselectivity can be exploited for the sequential functionalization of the pyrimidine core. mdpi.com In more complex systems like 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, regioselective arylation can be achieved by controlling the stoichiometry of the boronic acid. academie-sciences.fr For example, using one equivalent of an arylboronic acid with 2,4-dichloro-6-bromopyrido[2,3-d]pyrimidine results in selective substitution at the C4 position. academie-sciences.fr The general order of reactivity for halogens in Suzuki-Miyaura coupling is I > Br > Cl, although this can be influenced by the electronic environment of the specific carbon atom to which the halogen is attached. rsc.org

The choice of the palladium catalyst and the associated ligands plays a pivotal role in the efficiency and scope of the Suzuki-Miyaura coupling.

Palladium Precatalysts: A variety of palladium sources can be used, including Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃. organic-chemistry.orgmdpi.comnih.gov

Phosphine (B1218219) Ligands: The nature of the phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Sterically bulky and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), have proven to be particularly effective, especially for challenging substrates like heteroaryl chlorides. nih.govnih.gov These ligands promote the oxidative addition and reductive elimination steps. nih.gov The use of biaryl phosphine ligands can enable reactions to proceed at room temperature. nih.gov Palladium complexes incorporating both a mesoionic carbene and a phosphine ligand have also been shown to be highly active precatalysts. researchgate.net

Ligand Effects on Reactivity: The steric and electronic properties of the ligand can significantly impact the outcome of the reaction. For instance, in the coupling of 2-chloro-N-heterocycles, catalysts derived from sterically bulky ligands like t-BuBrettPhos can be highly effective. nih.govsnnu.edu.cn In contrast, less bulky ligands like PPh₃ may be inactive for such substrates. nih.gov The denticity of the phosphine ligand can also influence catalytic activity, with tridentate ligands sometimes showing higher activity than bidentate ones. rsc.org

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. organic-chemistry.orgalfa-chemistry.com This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol.

While palladium is the dominant catalyst for C-C bond formation with this compound, copper-catalyzed Chan-Lam type couplings offer a complementary method for constructing C-N and C-O linkages. This reaction is advantageous due to the use of inexpensive and abundant copper catalysts and its tolerance of air and moisture. alfa-chemistry.com

The mechanism of the Chan-Lam coupling is believed to involve the transmetalation of the aryl group from the boronic acid to a copper(II) species, followed by reductive elimination to form the C-N or C-O bond. alfa-chemistry.comthieme-connect.de The reaction can be promoted by various copper salts, such as Cu(OAc)₂, and often requires a base. organic-chemistry.orgthieme-connect.de The substrate scope includes a wide range of amines, anilines, amides, and phenols. organic-chemistry.org For instance, the coupling of arylboronic acids with imidazoles has been achieved using copper catalysts. thieme-connect.denih.gov While specific examples detailing the Chan-Lam coupling of this compound are less common in the literature compared to its Suzuki-Miyaura reactions, the general principles of Chan-Lam coupling suggest its potential applicability for synthesizing N- and O-pyrimidinyl compounds from this boronic acid.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Liebeskind-Srogl Coupling)

Beyond the more common Suzuki-Miyaura coupling, the boronic acid functional group of this compound facilitates its participation in other significant transition metal-catalyzed reactions. A notable example is the Liebeskind-Srogl cross-coupling reaction, a powerful method for carbon-carbon bond formation that couples thioesters with boronic acids. wikipedia.orgnih.gov This reaction is mechanistically distinct from many other cross-coupling methods and proceeds under neutral conditions, making it exceptionally useful for the synthesis of highly functionalized and base-sensitive ketones. organic-chemistry.org

The reaction is typically catalyzed by a palladium(0) complex and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), to act as a co-catalyst. wikipedia.orgorganic-chemistry.org The copper mediates the key transmetalation step from the boronic acid to the palladium center. organic-chemistry.org The versatility of the Liebeskind-Srogl coupling has been demonstrated in the total synthesis of complex natural products where traditional methods were unsuccessful. nih.gov Given that a variety of boronic acids are competent substrates, this compound can be employed to synthesize complex molecules where a cyanopyrimidine moiety is directly attached to a carbonyl group, yielding 2-acyl-5-cyanopyrimidines. The reaction's tolerance for diverse functional groups makes it a valuable tool for late-stage functionalization in synthetic pathways. nih.gov The general applicability extends to various (hetero)aryl thioesters and a wide range of boronic acids, underscoring its broad synthetic utility. wikipedia.orgacs.org

Table 1: Overview of Liebeskind-Srogl Coupling Reaction
Component Role Common Examples Reference(s)
Boronic AcidNucleophilic PartnerAryl, Heteroaryl, Alkenyl, Alkyl Boronic Acids wikipedia.orgnih.gov
ThioesterElectrophilic PartnerAryl, Heteroaryl, Alkyl Thioesters wikipedia.orgorganic-chemistry.org
Palladium CatalystPrimary CatalystPd(0) complexes (e.g., with TFP ligand) wikipedia.org
Copper(I) SaltCo-catalyst/MediatorCopper(I) thiophene-2-carboxylate (CuTC) wikipedia.orgorganic-chemistry.org
Key FeatureMild, Neutral ConditionsAvoids the use of strong bases nih.govorganic-chemistry.org

Non-Cross-Coupling Transformations

The utility of this compound extends beyond reactions that consume the boronic acid moiety. The compound can be involved in transformations that modify the pyrimidine ring itself or where the boronic acid group acts as a catalyst.

Direct C-H functionalization has become a paramount strategy in modern organic synthesis for its atom economy and efficiency, avoiding the need for pre-functionalized substrates. nih.govnih.gov The pyrimidine ring, while electron-deficient, can undergo direct C-H activation to introduce new functional groups. researchgate.netnih.gov This approach is crucial for modifying the pyrimidine core of molecules like this compound or for synthesizing such compounds from simpler pyrimidines.

Metal-free, pyrimidine-directed C-H borylation represents a key strategy for synthesizing pyrimidine boronic acids. nih.govrsc.org In these reactions, a nitrogen atom of the pyrimidine ring acts as a directing group, guiding a borylating agent (e.g., BBr₃) to an adjacent C-H bond, typically on an appended aniline (B41778) or other suitably positioned group. rsc.org This regioselective process allows for the construction of complex organoboron compounds that are valuable intermediates in their own right. nih.gov Furthermore, transition metal-catalyzed C-H functionalization, often employing palladium or copper, allows for the direct arylation, alkenylation, or amidation of the pyrimidine ring, bypassing the need for organometallic reagents. nih.gov The presence of the cyano group in this compound further influences the electronics of the ring, affecting the regioselectivity of such C-H functionalization reactions.

Nucleophilic aromatic substitution (SNA_r_) is a fundamental reaction for modifying electron-poor aromatic and heteroaromatic rings. masterorganicchemistry.comlibretexts.org The pyrimidine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the cyano group in this compound. wikipedia.org

In a typical S_NAr reaction, a nucleophile attacks the aromatic ring, displacing a suitable leaving group (like a halide). libretexts.org The reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com For pyrimidine systems, substitution is particularly favored at the C2, C4, and C6 positions, as the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen atoms. wikipedia.orgstackexchange.com While the boronic acid group itself is not a typical leaving group, if a halide were present at the C4 or C6 position of a 2-boronyl-5-cyanopyrimidine, the cyano group would strongly activate that position for displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful route for diverse functionalization. Recent studies suggest that many S_NAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway, particularly for heterocyclic systems. nih.gov

Arylboronic acids are recognized not only as reagents but also as effective catalysts for a variety of organic transformations. rsc.org Their Lewis acidic nature allows them to activate functional groups, particularly hydroxyl and carboxyl groups, under mild conditions. rsc.org The electron-withdrawing cyanopyrimidine moiety on this compound would be expected to enhance the Lewis acidity of the boron center, potentially increasing its catalytic efficacy compared to simple phenylboronic acid.

Boronic acids can catalyze the aldol (B89426) reaction, a cornerstone of C-C bond formation. organic-chemistry.org The catalytic cycle is believed to involve the formation of a boron enolate from a ketone substrate. researchgate.net The boronic acid catalyst reacts with the ketone to form a boronate ester, which then rearranges to the more nucleophilic boronate enolate. nih.govyoutube.com This enolate then adds to an aldehyde, and subsequent hydrolysis releases the β-hydroxy carbonyl product and regenerates the boronic acid catalyst. researchgate.netrsc.org This catalytic approach avoids the use of strong bases and pre-formed enolates. organic-chemistry.org Borinic acids have been shown to be particularly active catalysts in some systems. organic-chemistry.org The stereochemical outcome of the reaction can be controlled by the steric and electronic properties of the ligands on the boron atom, leading to tight, cyclic transition states. researchgate.net

Table 2: Examples of Boron-Based Catalysts in Aldol-Type Reactions
Catalyst Reaction Type Key Features Reference(s)
Diphenylborinic acidAldol reaction of pyruvic acids with aldehydesHigh activity in water; forms isotetronic acid derivatives. organic-chemistry.org
Phenylboronic AcidAldol condensationUsed with a Dean-Stark apparatus for water removal. sciencemadness.org
ortho-Alkynylbenzeneboronic acidsGold-catalyzed enolate formation and Aldol reactionForms cyclic boronate esters as intermediates. nih.gov
Tetrahedral phenylboronate (B1261982) saltAldol reactionActs as a mild, non-nucleophilic base catalyst. rsc.orgresearchgate.net

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine with the extrusion of water, is a highly atom-economical transformation. Boronic acids have emerged as benchmark catalysts for this reaction, which often requires harsh conditions or stoichiometric activating agents. nih.govucl.ac.uk The catalytic role of the boronic acid involves the activation of the carboxylic acid. rsc.org While early proposals suggested the formation of a monomeric acyloxyboron intermediate, recent mechanistic studies point towards a more complex mechanism. nih.govcatalyticamidation.info It is now believed that dimeric B-X-B (where X = O or NR) species are involved, which can activate the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile. nih.gov The efficiency of the catalyst is highly dependent on its structure, with electron-withdrawing groups on the aryl ring generally increasing catalytic activity. researchgate.net This suggests that this compound could be a highly effective catalyst for direct amidation reactions.

Table 3: Selected Boronic Acid Catalysts for Direct Amidation
Catalyst Substrates Conditions Key Finding/Advantage Reference(s)
Phenylboronic AcidVarious acids and aminesMicrowave-assisted, solvent-freePractical conditions for simple substrates. mdpi.com
2-Chlorophenylboronic acidBenzylamine/Benzoic acidDean-Stark, TAME solventSimple boronic acid is effective for non-functionalized substrates. rsc.org
ortho-(Sulfonyloxy)benzeneboronic acidsVarious acids and aminesLow temperature with MS 5ÅEffective for dehydrative amidation at lower temperatures. researchgate.net
2-Hydroxyphenylboronic acidAromatic carboxylic acidsFluorescence-based screeningFound to be effective for aromatic acids, contrary to previous reports. rsc.org
Diboronic acidsHindered/challenging substratesAzeotropic refluxEnhanced reactivity for difficult substrate pairings. rsc.org

Oxidation of Carbon-Boron Bonds

The oxidation of the carbon-boron bond in aryl and heteroaryl boronic acids is a well-established method for the synthesis of phenols and hydroxylated heterocycles. nih.gov This process, often referred to as oxidative hydroxylation, typically involves the reaction of the boronic acid with an oxidizing agent. The general mechanism is believed to involve the formation of a boronate intermediate by reaction with a nucleophilic oxidant, followed by an intramolecular 1,2-migration of the aryl or heteroaryl group from the boron to the oxygen atom. Subsequent hydrolysis of the resulting borate (B1201080) ester furnishes the desired hydroxylated product. chemicalforums.com

While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the reactivity of analogous heteroarylboronic acids provides a strong basis for predicting its behavior. A variety of reagents and conditions have been successfully employed for the hydroxylation of aryl and heteroaryl boronic acids, many of which are expected to be applicable to this compound.

Several classes of oxidizing agents have proven effective for the conversion of boronic acids to their corresponding hydroxyl derivatives. These methods can be broadly categorized as metal-free and metal-catalyzed processes.

Metal-Free Oxidation:

N-Oxides: Amine N-oxides, such as trimethylamine (B31210) N-oxide (TMAO) and N-methylmorpholine N-oxide (NMO), are mild and efficient reagents for the rapid hydroxylation of both aryl and heteroaryl boronic acids. nih.govorganic-chemistry.org These reactions often proceed quickly at room temperature and tolerate a wide range of functional groups, including nitriles. nih.govorganic-chemistry.org This makes them particularly suitable for the oxidation of the electron-deficient this compound. The reaction is typically performed in an open flask at ambient temperature and can be complete within minutes. nih.gov

Peroxides: Hydrogen peroxide (H₂O₂), often in the presence of a base, is a classic and cost-effective oxidant for this transformation. chemicalforums.com However, the reaction conditions may need careful control to avoid side reactions, especially with sensitive substrates. nih.gov The oxidation of pyrimidine bases with hydrogen peroxide in acidic conditions has also been reported, leading to various hydroxylated and halogenated products, indicating the reactivity of the pyrimidine core under these conditions. nih.gov

Oxone®: This potassium peroxymonosulfate-based reagent is another powerful and commonly used oxidant for the hydroxylation of boronic acids. nih.gov It is known for its efficiency and broad substrate scope.

Hypervalent Iodine Reagents: Reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) can facilitate the hydroxylation of arylboronic acids under metal-free and even light-free conditions. nih.gov

Photocatalytic Oxidation:

Visible-light-promoted aerobic oxidative hydroxylation offers an environmentally friendly approach. researchgate.net These methods often utilize a photosensitizer, such as phthalocyanine (B1677752) zinc, and molecular oxygen as the terminal oxidant. researchgate.net This technique has been successfully applied to a range of aryl and heteroaryl boronic acids. researchgate.net

The choice of oxidant and reaction conditions can be critical, especially for substrates containing sensitive functional groups like the cyano group in this compound. The electron-withdrawing nature of the cyano group and the pyrimidine ring may influence the reactivity of the boronic acid.

Based on the reactivity of similar heteroarylboronic acids, the oxidation of this compound to 2-hydroxy-5-cyanopyrimidine is highly feasible. The following table summarizes potential reaction conditions that could be adapted for this specific transformation, drawn from successful hydroxylations of analogous compounds.

Oxidizing AgentCatalyst/AdditiveSolventTemperatureReaction TimeNotes
N-Methylmorpholine N-oxide (NMO)NoneDichloromethaneRoom TemperatureMinutes to hoursMild conditions, high functional group tolerance. nih.govorganic-chemistry.org
Hydrogen Peroxide (H₂O₂)NaOHWater/THF0 °C to Room TemperatureVariesA classic, cost-effective method. chemicalforums.com
Oxone®NoneAcetone/WaterRoom TemperatureVariesA powerful and generally applicable oxidant. nih.gov
Molecular Oxygen (O₂)Phthalocyanine zinc (photocatalyst)Acetonitrile/WaterRoom TemperatureHoursA green chemistry approach using visible light. researchgate.net
Diacetoxyiodobenzene (PhI(OAc)₂)NoneAcetonitrileRoom TemperatureHoursMetal-free and can proceed in the dark. nih.gov

Interactive Data Table

This table is based on data from analogous reactions and represents predicted conditions for the oxidation of this compound.

The resulting 2-hydroxy-5-cyanopyrimidine is a valuable building block. The hydroxyl group can exist in tautomeric equilibrium with its corresponding pyrimidone form, which influences its subsequent reactivity in the synthesis of more complex molecules. The successful oxidation of the carbon-boron bond in this compound provides a crucial and direct entry point to this important class of substituted pyrimidines.

Advanced Applications and Future Research Directions

The Role of (5-Cyanopyrimidin-2-yl)boronic Acid in the Construction of Bioactive Scaffolds

Bioactive scaffolds are core molecular frameworks upon which therapeutic agents are built. The strategic incorporation of specific structural motifs can impart desirable pharmacological properties. This compound serves as an exemplary reagent for introducing a privileged heterocyclic system into potential drug candidates.

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, widely regarded as a "privileged scaffold." nih.govnih.gov This status is attributed to its fundamental role in nature and its frequent appearance in successful therapeutic agents. nih.gov Pyrimidines are integral components of nucleobases like cytosine, thymine (B56734), and uracil, forming the basic building blocks of DNA and RNA. nih.govgsconlinepress.com This inherent biocompatibility and structural role in vital biological processes make the pyrimidine ring an attractive core for designing novel drugs. nih.gov

In drug development, the pyrimidine scaffold is valued for its ability to mimic other aromatic systems, such as the phenyl group, and its capacity to form multiple hydrogen bonds, which are crucial for high-affinity binding to biological targets like protein kinases. nih.govmdpi.com The nitrogen atoms in the ring act as hydrogen bond acceptors, enhancing the interaction between the drug molecule and its receptor site. nih.gov Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.commdpi.comtandfonline.com The continual search for new drugs with improved efficacy and fewer side effects ensures that pyrimidine-based compounds remain a significant focus of research and development. nih.govnih.gov

This compound is a powerful synthetic intermediate precisely because it combines the privileged pyrimidine scaffold with the versatile reactivity of a boronic acid. Boronic acids are stable, generally low-toxicity compounds that are extensively used as building blocks in organic synthesis. nih.gov Their most notable application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming new carbon-carbon (C-C) bonds. nih.gov

This reaction allows for the efficient and modular connection of the (5-Cyanopyrimidin-2-yl) moiety to other complex molecular fragments. This modularity is a significant advantage in constructing libraries of compounds for drug screening. Furthermore, boronic acids can participate in the formation of carbon-heteroatom bonds and are used in various other synthetic transformations. rsc.orgresearchgate.net The presence of the cyano group on the pyrimidine ring provides an additional site for chemical modification, further increasing the synthetic utility of this building block for creating intricate and diverse molecular architectures.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. tandfonline.com Boronic acid building blocks like this compound are invaluable tools for conducting SAR studies. nih.govnih.gov By using the boronic acid as a chemical handle, chemists can systematically introduce the 5-cyanopyrimidin-2-yl group into a lead compound and evaluate its effect on potency, selectivity, and pharmacokinetic properties. nih.gov

For example, if a parent molecule shows promising activity, a series of analogues can be synthesized where a phenyl ring is replaced by the pyrimidine ring. The resulting changes in activity can provide deep insights into the required electronic and steric properties for optimal target engagement. nih.gov The table below illustrates a conceptual SAR exploration where different building blocks could be used to modify a core structure.

Core Structure MoietyBuilding Block UsedResulting GroupPotential SAR Insight
Aryl HalidePhenylboronic acidPhenylBaseline lipophilicity and steric bulk.
Aryl HalideThis compound5-Cyanopyrimidin-2-ylEffect of hydrogen bond acceptors (pyrimidine nitrogens) and a polar cyano group on target binding and solubility.
Aryl HalidePyridin-3-ylboronic acidPyridin-3-ylImpact of a single nitrogen atom on binding and physicochemical properties compared to pyrimidine.
Aryl Halide(5-Chloropyrimidin-2-yl)boronic acid5-Chloropyrimidin-2-ylInfluence of an electron-withdrawing halogen on electronic properties and potential halogen bonding interactions.

Innovative Methodologies for Pyrimidine Functionalization

The development of novel synthetic methods is crucial for advancing drug discovery. Innovations in how pyrimidine rings are introduced and modified can accelerate the synthesis of new therapeutic candidates.

Late-stage functionalization (LSF) refers to the introduction or modification of functional groups on a complex, fully-formed molecule. nih.gov This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogues from an advanced drug candidate, bypassing the need for a lengthy de novo synthesis for each new derivative. nih.govberkeley.edu Pyrimidine rings, being electron-deficient, can be challenging to functionalize directly but are amenable to specific LSF reactions. Methods that can install small groups, such as halides or alkyl chains, are particularly useful for fine-tuning a drug's properties to improve its efficacy, selectivity, or metabolic stability. nih.gov The ability to modify a pyrimidine scaffold that has been installed using a building block like this compound at a late stage of a synthetic sequence is a powerful tool for optimizing drug leads. acs.org

Macrocyclic peptides are a promising class of therapeutics capable of tackling difficult drug targets. nih.govnih.gov Cyclization constrains the peptide's conformation, which can lead to higher binding affinity and improved stability against enzymatic degradation. nih.gov An innovative and biocompatible method for peptide macrocyclization utilizes the reaction between an electrophilic nitrile, such as a 2-cyanopyrimidine (B83486), and a 1,2-aminothiol, typically an N-terminal cysteine residue in a peptide sequence. rsc.org

This reaction, inspired by the biosynthesis of firefly luciferin, proceeds efficiently under mild, aqueous conditions to form a stable thiazoline (B8809763) or thiazole (B1198619) ring, thus closing the macrocycle. rsc.org The use of a 2-cyanopyrimidine derivative allows for a highly regioselective cyclization, meaning the reaction occurs predictably at the desired location. rsc.org This methodology is a powerful tool for creating libraries of cyclic peptides for screening and has been applied to the development of potent enzyme inhibitors. rsc.org The cyano group on this compound suggests its potential utility in similar transformations, either directly or after incorporation into a larger peptide-like structure.

Computational and Theoretical Studies on Pyrimidine-Boron Chemistry

Computational and theoretical chemistry have become indispensable tools in modern organic synthesis, providing deep insights into the intricate details of reaction mechanisms and guiding the development of more efficient and selective synthetic methods. In the realm of pyrimidine-boron chemistry, these computational approaches have been instrumental in understanding the behavior of compounds like this compound.

Elucidation of Reaction Mechanisms and Catalytic Cycles

Computational methods, particularly Density Functional Theory (DFT), have been extensively employed to unravel the complex mechanistic pathways of reactions involving pyrimidinylboronic acids. mdpi.comnumberanalytics.com One of the most significant applications is in the study of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for which pyrimidinylboronic acids are valuable reagents. nih.govlibretexts.orgchemrxiv.org

Theoretical calculations help to delineate the elementary steps of the catalytic cycle, which typically include:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.

Transmetalation: The transfer of the pyrimidinyl group from the boron atom to the palladium center. This is often the rate-determining step and is heavily influenced by the nature of the base and solvent. DFT studies can model the transition states and intermediates involved, helping to understand how these factors affect the reaction rate and efficiency. nih.gov

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the active palladium(0) catalyst is regenerated.

For instance, DFT computations have been used to refine the understanding of the Suzuki-Miyaura reaction mechanism for aryl halides and aryl boronic acids catalyzed by palladium phosphine (B1218219) complexes. nih.gov These studies can reveal potential bottlenecks in the catalytic cycle and provide a rational basis for optimizing reaction conditions, such as the choice of catalyst, ligand, and base. nih.gov Furthermore, computational models have been developed to investigate the activation of molecular hydrogen by frustrated Lewis pairs, where substituted boranes act as Lewis acids, providing insights into the fundamental reactivity of boron compounds. constructor.university

In the context of pyrimidine-containing systems, computational studies have explored the arylation of pyrimidine derivatives via Suzuki cross-coupling, shedding light on the electronic and structural relationships of the resulting products. mdpi.com These theoretical investigations complement experimental findings and provide a more complete picture of the reaction landscape.

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

A significant advantage of computational chemistry is its predictive power. Theoretical models can be used to forecast the reactivity of different substrates, the regioselectivity of reactions, and the stereochemical outcomes of asymmetric transformations. rsc.org

Reactivity and Selectivity:

Graph neural networks (GNNs) and other machine learning models, often trained with quantum chemical descriptors, are emerging as powerful tools for predicting the site- and regioselectivity of organic reactions. rsc.orgrsc.org For borylation reactions, models have been developed to predict the most likely site of C-H borylation on a complex molecule, which is crucial for the synthesis of functionalized building blocks. researchgate.netchemrxiv.org These models can consider a multitude of factors, including electronic effects, steric hindrance, and the nature of the catalyst.

DFT calculations can also be used to predict the relative reactivity of different boronic acids. For example, studies on the Suzuki cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids have used DFT to analyze the reactivity descriptors of the synthesized compounds. mdpi.com Such analyses help in understanding why certain boronic acids provide better yields than others.

Stereochemistry:

Computational methods are also valuable for predicting and understanding the stereochemical outcomes of reactions involving chiral boron compounds. For instance, the absolute stereochemistry of chiral aza-boraspirobifluorenes has been determined by comparing experimental circular dichroism (CD) spectra with theoretical electronic CD (ECD) spectra. rsc.org Kinetic analysis combined with theoretical calculations can also reveal the rate-determining step of racemization, which often involves the cleavage of a boron-nitrogen bond. rsc.org While not directly focused on this compound, these studies showcase the potential of computational chemistry to address stereochemical questions in the broader field of boron chemistry. acs.org

Scalable Synthesis and Industrial Relevance of Pyrimidinylboronic Acids

The transition of a chemical compound from a laboratory curiosity to a commercially viable product hinges on the development of a scalable and cost-effective synthetic route. For pyrimidinylboronic acids, including this compound, their importance as building blocks in the pharmaceutical and materials science industries drives the need for robust and large-scale manufacturing processes. researchgate.netmarketresearchintellect.com

The industrial synthesis of organic boronic acids and their esters is crucial for the production of complex specialty chemicals, such as active pharmaceutical ingredients (APIs). researchgate.net The Suzuki-Miyaura coupling reaction, which heavily relies on boronic acids, is a widely used transformation in industrial settings. chemrxiv.org

Scalable Synthesis:

The synthesis of pyrimidinylboronic acids on a large scale presents several challenges. For example, the synthesis of 5-pyrimidylboronic acid from 5-bromopyrimidine (B23866) requires very low temperatures for the lithium-halogen exchange, which can be problematic for industrial scale-up. However, alternative methods are continuously being explored. One common approach involves the reaction of a lithiated pyrimidine with a trialkyl borate (B1201080), followed by hydrolysis. rsc.org

Recent advancements in synthetic methodology aim to address the challenges of large-scale production. For example, a method for the one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling of various heterocycles has been reported, offering a more streamlined process. nih.gov The development of robust and versatile building blocks, such as 2-aminopyridine-5-boronic acid pinacol (B44631) ester, which is tolerant to various reaction conditions, also points towards more efficient synthetic strategies for related heteroaryl boronic acids. researchgate.net

Industrial Relevance:

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents. nih.govmdpi.comnih.gov This makes pyrimidine-containing building blocks, such as this compound, highly valuable for drug discovery and development programs. nih.gov The ability to readily introduce the pyrimidine moiety into complex molecules via reactions like the Suzuki-Miyaura coupling is a significant advantage for medicinal chemists. chemrxiv.org

The market for boronic acids is driven by their critical role in drug discovery and chemical synthesis. marketresearchintellect.com They are key components in the synthesis of proteasome inhibitors for cancer treatment and are being explored for targeted therapies for other diseases. marketresearchintellect.comdrugdiscoverytrends.com Pyrimidine derivatives, in particular, have been investigated as inhibitors of various enzymes, such as Syk tyrosine kinase, making them relevant for the treatment of allergic and inflammatory diseases. google.com Furthermore, pyrimidine derivatives have found applications in agriculture as antimicrobial agents. google.com The demand for novel and effective pharmaceuticals and agrochemicals ensures the continued industrial relevance of versatile building blocks like this compound.

Q & A

Basic Questions

Q. What are the optimal synthetic routes and characterization methods for (5-Cyanopyrimidin-2-yl)boronic acid?

  • Synthesis : The compound is typically synthesized via Suzuki-Miyaura coupling or direct functionalization of pyrimidine scaffolds. Key steps include protecting group strategies for the cyanopyrimidine core and boronic acid introduction under inert conditions. Optimization may involve adjusting catalysts (e.g., Pd-based) and reaction temperatures to improve yield and purity .
  • Characterization : Use 1^1H/13^{13}C NMR to confirm boronic acid proton resonance (~8-10 ppm) and cyano group integration. High-resolution mass spectrometry (HRMS) and HPLC (e.g., C18 columns with acetonitrile/water gradients) validate molecular weight and purity. X-ray crystallography can resolve structural ambiguities in crystalline forms .

Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?

  • LC-MS/MS : Employ triple-quadrupole systems in MRM mode for high sensitivity (detection limits <1 ppm). Use acidic mobile phases (e.g., 0.1% formic acid) to stabilize underivatized boronic acids. Validate methods per ICH guidelines for linearity (R2^2 >0.99), accuracy (90-110%), and precision (%RSD <5%) .
  • HPLC-UV/FLD : Post-column derivatization with diols (e.g., sorbitol) enhances UV/fluorescence detection by forming boronate esters. Optimize column temperature (25-40°C) to prevent on-column decomposition .

Q. How does this compound interact with diols, and what factors influence binding affinity?

  • Mechanism : The boronic acid forms reversible boronate esters with 1,2- or 1,3-diols. Binding is pH-dependent (optimal at pH >8.5 due to tetrahedral boronate formation) and influenced by steric/electronic effects from the cyanopyrimidine group.
  • Affinity Factors :

  • Diol Geometry : cis-Diols (e.g., fructose) show higher affinity than trans-diols (e.g., glucose) due to favorable orbital overlap.
  • Substituent Effects : Electron-withdrawing groups (e.g., cyano) enhance Lewis acidity, strengthening diol binding .

Advanced Research Questions

Q. How can binding kinetics between this compound and glycoproteins be studied experimentally?

  • Stopped-Flow Fluorescence : Monitor real-time binding using fluorescently tagged diols (e.g., alizarin red S). Calculate rate constants (konk_{on}, koffk_{off}) under pseudo-first-order conditions. For example, konk_{on} for fructose binding is ~103^3 M1^{-1}s1^{-1}, with equilibrium reached in seconds .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran chips. Analyze association/dissociation phases at varying glycoprotein concentrations (0.1-10 μM). Use borate buffers (pH 9.0) for competitive elution studies .

Q. What strategies enhance the selectivity of this compound in glycoprotein sensing?

  • Dual-Receptor Systems : Pair with lectins or antibodies to exploit synergistic binding (e.g., boronic acid for sialic acid residues + lectins for mannose).
  • Buffer Optimization : Reduce non-specific interactions by using high-ionic-strength buffers (e.g., 150 mM NaCl) or additives like polyethylene glycol. Avoid Tris-based buffers, which compete for boronic acid binding .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

  • Docking Studies : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., proteases). Focus on interactions between the boronic acid and catalytic serine residues.
  • MD Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Calculate binding free energies (MM-PBSA) to rank inhibitor candidates .

Q. What role do secondary interactions play in confounding boronic acid-based separations?

  • Case Study : In glycoprotein capture, hydrophobic interactions between the cyanopyrimidine ring and protein surfaces (e.g., albumin) can reduce specificity. Mitigate by:

  • Surface Passivation : Coat materials with polyethylene glycol.
  • Competitive Eluents : Add low-molecular-weight diols (e.g., mannitol) to displace non-specifically bound proteins .

Q. How can this compound be integrated into stimuli-responsive materials?

  • Photoresponsive Hydrogels : Conjugate with azobenzene derivatives. Irradiation at 450 nm induces cis→trans isomerization, modulating diol binding affinity by ~20-fold. Use for glucose-responsive insulin release systems .
  • Dynamic Covalent Networks : Incorporate into covalent organic frameworks (COFs) for pH-triggered drug delivery. Monitor structural changes via in situ FTIR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.